molecular formula C8H13Br B148850 1-Bromo-2-octyne CAS No. 18495-27-7

1-Bromo-2-octyne

Cat. No.: B148850
CAS No.: 18495-27-7
M. Wt: 189.09 g/mol
InChI Key: QKPBYOBXEXNWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-octyne is an organic compound with the molecular formula C₈H₁₃Br. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is a clear, pale yellow liquid with a density of 1.18 g/cm³ and a boiling point of 64°C at 20 mmHg . It is primarily used in organic synthesis and chemical analysis.

Preparation Methods

1-Bromo-2-octyne can be synthesized through the bromination of 2-octyne. The reaction involves the addition of bromine to 2-octyne in an organic solvent, often with a bromide catalyst, under controlled conditions. The reaction must be carefully managed to avoid contact with skin or inhalation of gases . Industrial production methods typically involve similar processes but on a larger scale, ensuring the reaction is efficient and yields a high purity product.

Chemical Reactions Analysis

1-Bromo-2-octyne undergoes various chemical reactions, including:

Common reagents used in these reactions include organozinc compounds, copper catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-octyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-octyne involves its reactivity due to the presence of the bromine atom and the carbon-carbon triple bond. The bromine atom can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The triple bond provides a site for various addition and reduction reactions, allowing the formation of a wide range of products.

Comparison with Similar Compounds

1-Bromo-2-octyne can be compared with other bromoalkynes and alkynes:

These comparisons highlight the unique reactivity of this compound due to the presence of both the bromine atom and the triple bond, making it a valuable compound in various chemical processes.

Properties

IUPAC Name

1-bromooct-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPBYOBXEXNWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373728
Record name 1-Bromo-2-octyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18495-27-7
Record name 1-Bromo-2-octyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18495-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-octyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under argon atmosphere, anhydrous pyridine (0.4 ml, 4.9 mmol) was added to a solution of 2-octyne-1-ol (9.4658 g, 75.0 mmol) in anhydrous ether (50 ml). To the mixture was added dropwise phosphorus tribromide (2.35 ml, 25.0 mmol) at -30° to -35° C. and the mixture was stirred at the same temperature for one hour and then stirred for one hour at room temperature under argon atmosphere. To the resulting mixture was added brine (100 ml), and the mixture was then extracted with ether (50 ml×4). The combined ether layers were washed with an aqueous saturated solution of sodium bicarbonate (150 ml), with water (150 ml) and with brine (150 ml), dried over anhydrous sodium sulfate (40 g), and concentrated. Distillation of the residue gave a colorless oily product of 1-bromo-2-octyne (9.1493 g, 65%, B.p.: 53°-58° C./0.39 mmHg). The product was assigned the structure by the following data.
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
9.4658 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
65%

Synthesis routes and methods II

Procedure details

A solution of 2-octyne-1-ol (37.8 g) in ether (150 mL) containing pyridine (3 ml) was cooled to -35° and treated with a solution of phosphorous tribromide (28.9 g) over 45 min. The mixture was then stirred at -30° for 2 hours, 3 hours at room temperature and 1/2 hour at 40°. The reaction mixture was then cooled to room temperature, poured onto ice and extracted with ether. The combined ether extracts were washed with aqueous NaHCO3 solution, brine and dried (MgSO4). Removal of the solvents and distillation of the residue yielded 1-bromo-2-octyne (40.9 g), bp, 106°-110° (25 mmHg).
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
28.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-octyne
Reactant of Route 2
1-Bromo-2-octyne
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-octyne
Reactant of Route 4
1-Bromo-2-octyne
Reactant of Route 5
1-Bromo-2-octyne
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-octyne
Customer
Q & A

Q1: Why is 1-bromo-2-octyne a useful reagent in the synthesis of polyunsaturated fatty acids like (E,Z,Z)-8,11,14-eicosatrienoate?

A1: this compound serves as a key building block due to its reactive bromine atom and the triple bond within its structure. [] This allows it to participate in coupling reactions, effectively adding its eight-carbon chain to other molecules. In the synthesis of (E,Z,Z)-8,11,14-eicosatrienoate, it is coupled with 1,4-decadiyne, ultimately contributing to the final molecule's extended carbon chain and specific arrangement of double and triple bonds. [] This highlights its utility in constructing complex molecules with defined stereochemistry.

Q2: How does the use of this compound enable the control of double bond geometry (E/Z isomerism) in the final fatty acid products?

A2: While this compound itself does not dictate the E/Z configuration of the final product, its use in conjunction with specific reaction conditions and subsequent modifications allows for control over double bond geometry. [, ] For example, partial hydrogenation of triple bonds derived from this compound under controlled conditions can yield specific Z-isomers, crucial for mimicking naturally occurring fatty acids. [, ] Additionally, the use of Wittig reagents with defined stereochemistry allows for the introduction of E-double bonds at desired positions. [] This demonstrates how strategic incorporation of this compound into a multi-step synthesis allows chemists to achieve the desired isomeric purity in the final product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.